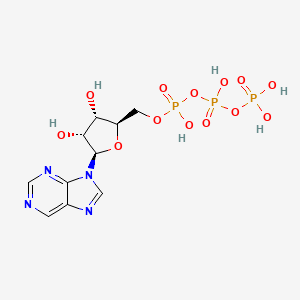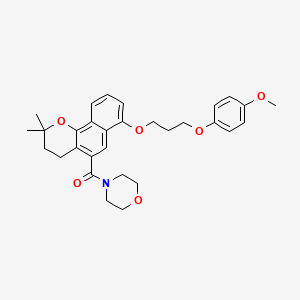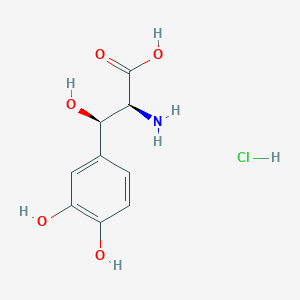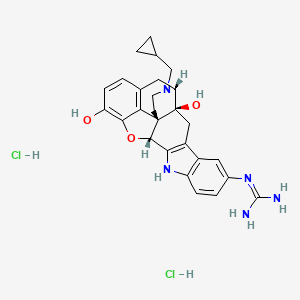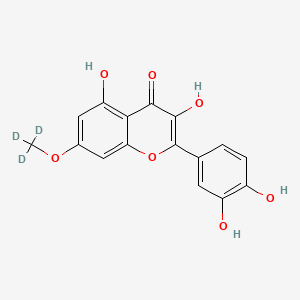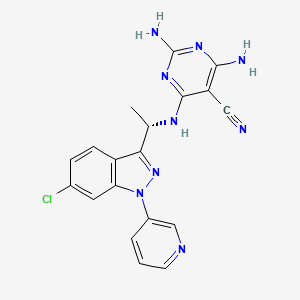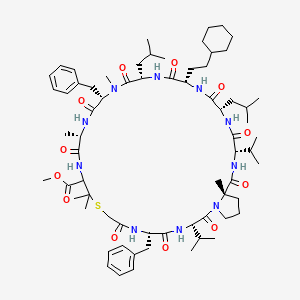
Hpk1-IN-33
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hematopoietic Progenitor Kinase 1 Inhibitor 33 (Hpk1-IN-33) is a potent and selective inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase involved in the regulation of immune responses. HPK1 plays a crucial role in T-cell receptor signaling and is a negative regulator of T-cell activation. Inhibition of HPK1 has shown promise in enhancing antitumor immunity and improving the efficacy of cancer immunotherapies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Hpk1-IN-33 involves multiple steps, including the preparation of key intermediates and their subsequent coupling reactions. One common synthetic route involves the use of isoindolone compounds as starting materials. The reaction conditions typically include the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: Hpk1-IN-33 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired transformation but often involve controlled temperature, pressure, and pH .
Major Products Formed: The major products formed from the reactions of this compound include various derivatives with enhanced potency and selectivity as HPK1 inhibitors. These derivatives are often tested for their biological activity and potential therapeutic applications .
Scientific Research Applications
Hpk1-IN-33 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the role of HPK1 in various signaling pathways. In biology, it is employed to investigate the effects of HPK1 inhibition on immune cell function and tumor microenvironment .
In medicine, this compound is being explored as a potential therapeutic agent for cancer immunotherapy. It has shown promise in enhancing T-cell activation and overcoming immune suppression in the tumor microenvironment. Additionally, it is being studied for its potential to improve the efficacy of existing immunotherapies, such as checkpoint inhibitors .
Mechanism of Action
Hpk1-IN-33 exerts its effects by inhibiting the kinase activity of HPK1. HPK1 is a key inhibitory signaling node associated with T-cell exhaustion and is activated in response to T-cell receptor engagement. By inhibiting HPK1, this compound prevents the phosphorylation of downstream targets, such as SLP-76, and enhances T-cell activation and cytokine production .
The molecular targets and pathways involved in the mechanism of action of this compound include the T-cell receptor signaling pathway, the JNK MAPK pathway, and the NFAT signaling pathway. Inhibition of HPK1 leads to prolonged T-cell activation and enhanced antitumor immune responses .
Comparison with Similar Compounds
Hpk1-IN-33 is compared with other HPK1 inhibitors, such as isoindolone compounds and diaminopyrimidine carboxamides. These compounds share similar mechanisms of action but differ in their potency, selectivity, and pharmacokinetic properties .
Similar Compounds:- Isoindolone Compounds
- Diaminopyrimidine Carboxamides
- Compound K (CompK)
- Compound 1 (pSLP76 IC 50 =55nM)
This compound is unique in its high selectivity and potency as an HPK1 inhibitor. It has demonstrated superior efficacy in preclinical studies and holds promise for further development as a therapeutic agent .
Properties
Molecular Formula |
C18H16ClFN6 |
|---|---|
Molecular Weight |
370.8 g/mol |
IUPAC Name |
3-[4-[(3S,4R)-3-amino-4-fluoropiperidin-1-yl]-6-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzonitrile |
InChI |
InChI=1S/C18H16ClFN6/c19-16-14(11-3-1-2-10(6-11)7-21)15-17(25-16)23-9-24-18(15)26-5-4-12(20)13(22)8-26/h1-3,6,9,12-13H,4-5,8,22H2,(H,23,24,25)/t12-,13+/m1/s1 |
InChI Key |
PPGUULSJUXLSJS-OLZOCXBDSA-N |
Isomeric SMILES |
C1CN(C[C@@H]([C@@H]1F)N)C2=NC=NC3=C2C(=C(N3)Cl)C4=CC=CC(=C4)C#N |
Canonical SMILES |
C1CN(CC(C1F)N)C2=NC=NC3=C2C(=C(N3)Cl)C4=CC=CC(=C4)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[[(3R)-1-[[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]piperidin-3-yl]methyl]morpholine](/img/structure/B12409410.png)
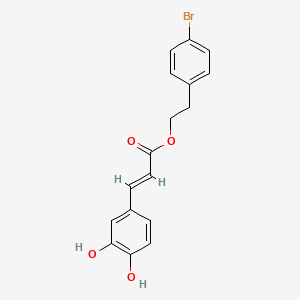

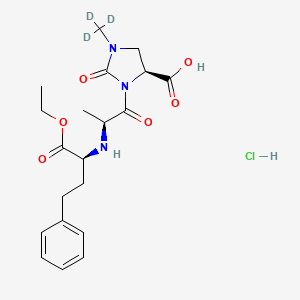
![Xyl(a1-6)Glc(b1-4)[Gal(b1-2)Xyl(a1-6)]Glc(b1-4)[Gal(b1-2)Xyl(a1-6)]Glc(b1-4)aldehydo-Glc](/img/structure/B12409430.png)
